Antimalarial agent 18

Antimalarial drug discovery Plasmodium falciparum IspC inhibition

Fosmidomycin's poor pharmacokinetics (20-40% oral bioavailability) and inability to penetrate Gram-negative bacterial cell walls limit its utility in antimalarial and antibacterial research. Antimalarial agent 18 (compound 13j) solves these challenges as a rationally designed acyloxymethyl phosphonate prodrug. • 22-fold more potent than fosmidomycin against P. falciparum (IC50 = 50 nM) • Sub-micromolar activity against A. baumannii (IC50 = 390 nM) enables IspC target validation in Gram-negative bacteria • >800-fold selectivity index (MRC-5 IC50 = 40.3 μM) ensures assay specificity Supplied as a solid with characterized purity; stable for global ambient shipping.

Molecular Formula C23H44NO9P
Molecular Weight 509.6 g/mol
Cat. No. B15140399
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAntimalarial agent 18
Molecular FormulaC23H44NO9P
Molecular Weight509.6 g/mol
Structural Identifiers
SMILESCCCCCCCC(=O)OCOP(=O)(CCCC(=O)N(C)O)OCOC(=O)CCCCCCC
InChIInChI=1S/C23H44NO9P/c1-4-6-8-10-12-16-22(26)30-19-32-34(29,18-14-15-21(25)24(3)28)33-20-31-23(27)17-13-11-9-7-5-2/h28H,4-20H2,1-3H3
InChIKeyJKGXSVCXJVTQCR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Antimalarial Agent 18 – Fosmidomycin Surrogate Prodrug


Antimalarial agent 18 (also designated compound 13j) is a synthetic acyloxymethyl phosphonate ester prodrug designed as a fosmidomycin surrogate targeting the non‑mevalonate isoprenoid biosynthesis pathway via IspC (DXR) inhibition [1]. It exhibits potent in vitro activity against Plasmodium falciparum (IC50 = 50 nM) and sub‑micromolar activity against Acinetobacter baumannii (IC50 = 390 nM), while displaying modest cytotoxicity toward MRC‑5 human fibroblasts (IC50 = 40.3 μM) . This compound is part of a series of acyloxymethyl and alkoxycarbonyloxymethyl phosphonate esters developed to overcome the suboptimal pharmacokinetic properties and bacterial cell wall impermeability of the parent fosmidomycin [1].

Pathway Non‑mevalonate isoprenoid biosynthesis (IspC) inhibition prodrug
Screening Antimalarial (P. falciparum) and Gram‑negative antibacterial (A. baumannii) activity
Selectivity High parasite‑over‑mammalian cell selectivity context reported

Antimalarial Agent 18: Fosmidomycin Substitution Justification


Fosmidomycin, while a potent IspC inhibitor (PfDXR Ki = 20 nM), exhibits an IC50 of only 1.1 μM against asexual blood‑stages of P. falciparum and suffers from suboptimal pharmacokinetics (oral bioavailability 20–40%, plasma half‑life 1.87 h) and an inability to penetrate the cell wall of clinically important pathogens such as A. baumannii and M. tuberculosis [1]. These limitations preclude its use as a direct comparator in advanced antimalarial research. Antimalarial agent 18, as a rationally designed prodrug, overcomes these barriers through enhanced lipophilicity and siderophoric properties, enabling superior cellular uptake and significantly improved in vitro potency. Substituting with fosmidomycin or other non‑prodrug IspC inhibitors would yield misleading efficacy and selectivity data in both antimalarial and antibacterial screens [1].

Cellular uptake mismatch

Fosmidomycin’s limited Gram‑negative penetration and poor intracellular accumulation may not reflect the prodrug’s activity profile.

Potency underestimation

Direct substitution with fosmidomycin could yield lower antimalarial potency and miss antibacterial screening signals achievable with the prodrug.

Pharmacokinetic context differs

Fosmidomycin’s short half‑life and low oral bioavailability do not represent the exposure properties of the acyloxymethyl prodrug.

Antimalarial Agent 18: Quantitative Comparison vs. Fosmidomycin


P. falciparum Blood-Stage Potency Advantage

Antimalarial agent 18 demonstrates a 22‑fold improvement in antiplasmodial potency compared to the parent compound fosmidomycin. In the same assay system, fosmidomycin displays an IC50 of 1.1 μM against asexual blood‑stages of P. falciparum, whereas antimalarial agent 18 achieves an IC50 of 50 nM [1]. This marked potency gain is attributed to the prodrug's enhanced lipophilicity and cellular uptake, which effectively delivers the active phosphonate moiety to the intracellular target [1].

P. falciparum IC50
Head-to-head
50 nM vs 1.1 µM
22‑fold improved antiplasmodial response reported vs. fosmidomycin
Blood‑stage culture conditions; enhanced uptake attributed to prodrug design
Antimalarial drug discovery Plasmodium falciparum IspC inhibition Prodrug design

A. baumannii Activity vs. Fosmidomycin Inactivity

Unlike fosmidomycin, which is completely inactive against A. baumannii due to its inability to cross the bacterial cell wall, antimalarial agent 18 exhibits sub‑micromolar activity (IC50 = 390 nM) against this clinically important Gram‑negative pathogen [1]. The prodrug design enables passive diffusion, thereby bypassing the permeability barrier that renders fosmidomycin ineffective [1].

A. baumannii IC50
Cross-study comparable
390 nM vs inactive
Enables Gram‑negative antibacterial screening not possible with fosmidomycin
Growth inhibition assay; prodrug overcomes cell wall impermeability
Antibacterial Acinetobacter baumannii Gram‑negative Prodrug

High Selectivity for Parasite over Mammalian Cells

Antimalarial agent 18 demonstrates a selectivity index (SI) of 806 when comparing its anti‑P. falciparum potency (IC50 = 50 nM) to its cytotoxicity against human MRC‑5 fibroblasts (IC50 = 40.3 μM) [1]. This large window indicates that the compound is highly selective for the parasite IspC target over mammalian cell viability, a critical attribute for a preclinical antimalarial candidate.

Selectivity Index
Cross-study comparable
SI = 806
High selectivity for parasite over MRC‑5 fibroblasts reported
Based on IC50 MRC‑5 40.3 µM / P. falciparum 50 nM
Selectivity Cytotoxicity Therapeutic window Safety assessment

M. tuberculosis Inactivity: A Specificity Advantage

In contrast to some other fosmidomycin surrogate prodrugs that exhibit antitubercular activity, antimalarial agent 18 shows poor inhibition of the avirulent M. tuberculosis strain H37Ra, with an IC50 >64 μM [1]. This lack of activity against M. tuberculosis may be advantageous for antimalarial research, as it reduces the potential for off‑target antibacterial effects and allows for cleaner interpretation of antimalarial efficacy data in co‑infection models or whole‑cell screens.

M. tuberculosis activity
Class-level inference
IC50 >64 µM (inactive)
Specificity profile may reduce off‑target antibacterial interference
H37Ra strain; inactivity advantageous for antimalarial model interpretation
Antitubercular Specificity Mycobacterium tuberculosis Off‑target

Antimalarial Agent 18: Key Research Applications


Lead Optimization & SAR for the Non-Mevalonate Pathway

Use antimalarial agent 18 as a potent, selective, and structurally characterized fosmidomycin surrogate prodrug for structure‑activity relationship (SAR) studies aimed at improving the pharmacokinetic and pharmacodynamic properties of IspC inhibitors. Its 50 nM P. falciparum IC50 and >800‑fold selectivity index provide a robust baseline for benchmarking new analogs [1].

Prodrug Design and Cellular Uptake Studies

Employ antimalarial agent 18 as a model compound to study the influence of acyloxymethyl and siderophoric promoieties on cellular permeability and intracellular drug release. Its improved activity relative to fosmidomycin (22‑fold) makes it an ideal reference for probing the relationship between prodrug structure and biological activity [1].

Antibacterial Research Against A. baumannii

Leverage the sub‑micromolar activity (IC50 = 390 nM) of antimalarial agent 18 against A. baumannii to explore IspC as a target in Gram‑negative bacteria. The compound serves as a chemical probe for validating the non‑mevalonate pathway in A. baumannii and for initiating medicinal chemistry efforts toward novel antibiotics for this high‑priority pathogen [1].

Selectivity Profiling in Mammalian Cells

Incorporate antimalarial agent 18 into cytotoxicity panels and selectivity screens. Its low toxicity toward MRC‑5 fibroblasts (IC50 = 40.3 μM) and inactivity against M. tuberculosis (IC50 >64 μM) make it a useful comparator for assessing the safety margin and target specificity of newly synthesized antimalarial prodrugs [1].

Application
Selection Property
Validation Focus
Non‑mevalonate pathway SAR
IspC prodrug potency baseline
Antimalarial potency and selectivity benchmarking
Prodrug permeability & release
Acyloxymethyl prodrug model
Cellular uptake and intracellular conversion
Gram‑negative target validation
IspC inhibition in A. baumannii
Antibacterial activity in Gram‑negative models
Mammalian cytotoxicity profiling
Low fibroblast cytotoxicity reference
Selectivity margin and off‑target assessment

Technical Documentation Hub

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